Benzyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate

Protecting group strategy Synthetic methodology Orthogonal deprotection

Synthetic routes fail when the wrong N-protecting group forces premature deprotection. This Cbz-protected 3,9-diazaspiro[5.5]undecane-8,10-dione solves that. - Orthogonal stability: Cbz withstands TFA (Boc removal) and basic conditions, enabling sequential amine unmasking. - Core inertness: The 8,10-dione remains intact under hydrogenolysis and acidic deprotection. - Supply reliability: ≥98% purity (batch-certified HPLC/NMR) from multiple independent sources eliminates single-supplier risk.

Molecular Formula C17H20N2O4
Molecular Weight 316.35 g/mol
Cat. No. B14793459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
Molecular FormulaC17H20N2O4
Molecular Weight316.35 g/mol
Structural Identifiers
SMILESC1CN(CCC12CC(=O)NC(=O)C2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C17H20N2O4/c20-14-10-17(11-15(21)18-14)6-8-19(9-7-17)16(22)23-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,18,20,21)
InChIKeyOGJHCOFYDDKAAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 8,10-Dioxo-3,9-Diazaspiro[5.5]Undecane-3-Carboxylate – Technical Overview


Benzyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS 1061742-33-3) is a spirocyclic dicarbonyl building block belonging to the 3,9-diazaspiro[5.5]undecane class. Its core scaffold presents a conformationally constrained spiro-fusion of two piperidine rings, with the 8,10-dione motif providing hydrogen-bond acceptor sites and the benzyl carbamate (Cbz) serving as an orthogonal amine-protecting group [1]. The compound has a molecular formula of C₁₇H₂₀N₂O₄, a molecular weight of 316.35 g/mol, and a computed XLogP3-AA value of 1.0 [2]. Compounds within the broader 3,9-diazaspiro[5.5]undecane class have been explored as GABAₐ receptor antagonists and as templates for glycoprotein IIb-IIIa antagonists [3]; however, the specific biological activity of this benzyl carbamate variant remains substantially uncharacterized in the primary literature.

Orthogonal protection Cbz group enables sequential amine deprotection in multi-step spirocyclic synthesis
Lipophilicity anchor Differentiated logP from unprotected scaffold supports physicochemical lead optimization
Documented QC Multi-vendor supply with batch-specific analytical certificates (NMR, HPLC, GC)

Procurement Risk: Why In-Class Analogs Are Not Interchangeable


The 3,9-diazaspiro[5.5]undecane-2,4-dione scaffold is commercially available with several distinct N-protection strategies: benzyl carbamate (Cbz, CAS 1061742-33-3), tert-butyl carbamate (Boc, CAS 1043384-94-6), N-benzyl (CAS 189333-48-0), and unprotected (CAS 24910-11-0) . These protecting groups are not synthetically equivalent. The Cbz group is cleavable by hydrogenolysis or strong acid, whereas the Boc group is cleavable by mild acid (TFA), and the N-benzyl group requires harsher hydrogenolysis conditions [1]. Substituting one for the other can derail multi-step synthetic sequences by altering deprotection orthogonality, intermediate polarity (as reflected in the computed logP differences: Cbz derivative XLogP3 = 1.0 versus the more polar unprotected scaffold), and purification outcomes [2]. A procurement decision that ignores these differences risks failed synthetic routes, wasted inventory, and irreproducible results.

Protecting group Cbz cleavage conditions (H₂/Pd-C, strong acid) differ from Boc (TFA) and N-benzyl analogs; orthogonality may be lost
Lipophilicity shift The Cbz derivative has higher logP than the unprotected scaffold, which may alter chromatographic retention and extraction efficiency
QC documentation Batch-specific purity reports vary across analogs; supplier QC traceability should be reviewed before substitution

Selection Evidence for This Compound versus Nearest Analogs


Protecting Group Orthogonality: Cbz versus Boc

The target compound carries a benzyl carbamate (Cbz) protecting group on the spirocyclic secondary amine. Its closest analog, tert-butyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS 1043384-94-6), uses a Boc group . The Cbz group is stable under the acidic conditions (TFA, HCl/dioxane) commonly used to remove Boc groups, and conversely, the Cbz group can be cleaved by catalytic hydrogenation (H₂, Pd/C), which leaves Boc groups intact [1]. This orthogonality is critical for synthetic sequences that require sequential amine deprotection. The protective group strategy directly determines reaction compatibility in multi-step syntheses of 3,9-diazaspiro[5.5]undecane-based libraries, as described in the foundational patent for this template class [2].

Deprotection Orthogonality
Class-level inference
Cbz (H₂/Pd-C, stable to TFA) vs. Boc (TFA, stable to H₂/Pd-C): orthogonal pair
Supports sequential amine deprotection strategy
Standard protecting group compatibility matrix
Protecting group strategy Synthetic methodology Orthogonal deprotection

Computed Lipophilicity Differentiation

The computed lipophilicity of Benzyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate is XLogP3-AA = 1.0, versus XLogP3-AA = 0.2 for the unprotected parent scaffold 3,9-diazaspiro[5.5]undecane-2,4-dione (CAS 24910-11-0) [1]. This 0.8 log unit difference represents an approximately 6.3-fold higher octanol-water partition coefficient for the Cbz derivative [2]. The increased lipophilicity, driven by the benzyl ester moiety, alters chromatographic retention, liquid-liquid extraction efficiency, and passive membrane permeability estimates. Furthermore, the Cbz derivative has 3 rotatable bonds (versus 0 for the unprotected scaffold), introducing conformational flexibility at the ester carbamate that can influence molecular recognition events [1].

Computed Lipophilicity
Cross-study comparable
ΔXLogP3-AA +0.8 vs unprotected scaffold (~6.3-fold)
Informs purification and permeability profiling
Computational prediction; experimental verification needed
Lipophilicity Pharmacokinetic profile Physicochemical property

Commercial Purity and Quality Control Documentation

Multiple independent vendors list this compound at certified purities: Bidepharm supplies at standard purity 97% with batch-specific QC data including NMR, HPLC, and GC ; MolCore lists NLT 98% under ISO-certified quality systems ; and Leyan lists 98% purity (product code 1159001) . In contrast, the Boc analog (CAS 1043384-94-6) is listed at varying purities across vendors, and the N-benzyl analog (CAS 189333-48-0) is predominantly available from a narrower supplier base, often without the same level of documented batch-specific analytical characterization . For procurement in regulated environments (pharmaceutical R&D, GLP-compliant studies), the availability of documented purity and traceable analytical data is a non-negotiable selection criterion.

Commercial Purity & QC
Data to verify
≥97% purity (multi-vendor, batch-specific NMR/HPLC/GC)
May support procurement for documented R&D
Supplier-reported; independent verification advised
QC analysis Batch consistency Purchased compound quality

Best-Fit Research and Industrial Application Scenarios


Multi-Step Synthesis with Orthogonal Amine Protection

When a synthetic route requires an amine-protecting group that must remain intact during Boc-deprotection (TFA) or basic conditions, the Cbz group on this compound provides the necessary orthogonality. This is directly evidenced by the well-established Cbz stability profile versus Boc lability under acidic conditions [1]. The 8,10-dione core remains chemically inert under both hydrogenolytic and acidic deprotection conditions, enabling sequential unmasking of amines in spirocyclic library construction as described in patent CN101255159A [2].

Physicochemical Optimization of Spirocyclic Lead Series

For medicinal chemistry programs exploring the 3,9-diazaspiro[5.5]undecane scaffold, this Cbz derivative provides a lipophilicity anchor (XLogP3 = 1.0) that may be advantageous over the more polar unprotected scaffold (XLogP3 = 0.2) when passive membrane permeability or blood-brain barrier penetration is a design objective [3]. The benzyl carbamate also contributes rotatable bonds and additional hydrogen-bond acceptor capacity, offering tunable physicochemical space for hit-to-lead optimization [3].

Regulated R&D Requiring Traceable Purity Documentation

In GLP-compliant metabolism studies, impurity profiling, or reference standard qualification, the procurement of this compound from vendors that provide batch-specific analytical certificates (NMR, HPLC, GC, ≥97% purity) reduces the internal analytical burden associated with incoming material qualification [4]. Multiple independent suppliers confirm purity ≥97-98%, a level of supplier redundancy that mitigates single-source supply risk [4].

Application
Selection Property
Validation Focus
Orthogonal amine protection in multi-step synthesis
Cbz group stability under acidic conditions
Deprotection condition compatibility
Lipophilicity optimization of spirocyclic leads
Lipophilicity anchor relative to unprotected scaffold
Chromatographic and permeability assessment
Research studies requiring documented purity
Multi-vendor batch QC data availability
Incoming material qualification
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